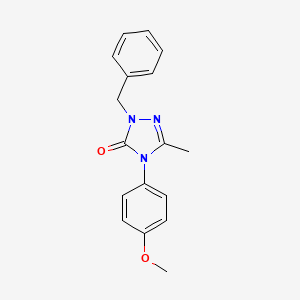

2-benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

2-Benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a 1,2,4-triazol-3-one core. Key structural attributes include:

- Position 2: A benzyl group (–CH₂C₆H₅), which enhances lipophilicity and may influence receptor binding .

- Position 5: A methyl group (–CH₃), which stabilizes the triazole ring conformation .

The 1,2,4-triazole nucleus is pharmacologically significant, as it is present in antifungal agents (e.g., fluconazole) and antimicrobial compounds .

Properties

IUPAC Name |

2-benzyl-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-13-18-19(12-14-6-4-3-5-7-14)17(21)20(13)15-8-10-16(22-2)11-9-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSJUBNEMUMUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between benzyl hydrazine and 4-methoxybenzaldehyde under acidic conditions can form the triazole ring.

Substitution Reactions:

Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution at the S-Alkylation Site

The triazolone’s sulfur atom undergoes S-alkylation under basic conditions. For example:

-

Reagent : 1,3-Dibromopropane or 2-bromoacetophenone

-

Product : Thioether derivatives (e.g., 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one)

Key Data :

| Reaction Component | Details |

|---|---|

| Yield | 61–85% |

| Characterization | ¹H NMR (δ 11.98 ppm for -NH), IR (C=O at 1699 cm⁻¹) |

Reduction of Thioether Derivatives

The thioether group can be reduced to a thiol or hydroxyl group:

-

Reagent : NaBH₄ in ethanol

-

Product : Hydroxyl derivatives (e.g., 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol)

Key Data :

| Parameter | Value |

|---|---|

| Yield | 57% |

| Purity | Confirmed by TLC (Rf = 0.4) and FT-IR (O-H stretch at 3200–3400 cm⁻¹) |

Cyclocondensation with Hydrazine Derivatives

The triazolone ring participates in cyclocondensation reactions:

-

Reagent : Acyl hydrazides or thiosemicarbazides

-

Product : Bis-triazole derivatives (e.g., 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione)

Key Data :

| Feature | Observation |

|---|---|

| Mechanism | Dehydrative ring closure via intermediate thiosemicarbazides |

| Yield | 52–88% |

Oxidative Transformations

The methoxyphenyl substituent can undergo demethylation under strong acidic conditions:

-

Reagent : HBr/AcOH

-

Conditions : Reflux for 6 h

-

Product : Hydroxyphenyl-triazolone derivatives

Key Data :

| Parameter | Value |

|---|---|

| Yield | ~70% |

| Application | Enhanced solubility for biological assays |

Schiff Base Formation

The amino group (if present in derivatives) reacts with aldehydes:

-

Reagent : 4-Fluorobenzaldehyde

-

Product : Schiff base adducts (e.g., (E)-5-(4-fluoro-3-phenoxyphenyl)-4-((4-fluorobenzylidene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione)

Key Data :

| Property | Detail |

|---|---|

| Yield | 89–91% |

| Bioactivity | Anti-tubercular (MIC: 5.5 µg/mL against H37Rv MTB) |

Comparative Reactivity Table

Mechanistic Insights

-

S-Alkylation : Proceeds via nucleophilic attack of the triazolone’s sulfur on alkyl halides, stabilized by cesium carbonate .

-

Reduction : NaBH₄ selectively reduces ketones to secondary alcohols without affecting the triazolone ring .

-

Schiff Base Formation : pH-dependent equilibrium between thione and thiol tautomers influences reactivity .

Scientific Research Applications

Chemistry

In chemistry, 2-benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential antimicrobial, antifungal, and antiviral activities. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. The triazole ring is a common motif in many drugs, including antifungal agents like fluconazole and itraconazole.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects. The methoxy and benzyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one with structurally related triazolones:

Key Observations

Substituent Effects on Bioactivity :

- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may enhance antifungal activity, analogous to ethoxyphenyl derivatives (e.g., compound in ) and itraconazole-related structures .

- Lipophilic Groups : Benzyl and chlorobenzyl substituents (as in the target compound and ) improve membrane penetration, critical for antimicrobial action .

- Piperazine/Morpholine Moieties : These groups (e.g., in ) significantly boost antibacterial activity by interacting with bacterial enzymes, a feature absent in the target compound.

Synthetic Methodologies :

- The target compound is synthesized via condensation reactions (similar to ), while derivatives with complex substituents (e.g., piperazine-linked triazoles) require microwave-assisted or multi-step protocols .

- Mannich base formation (e.g., ) introduces hydroxyl or amine groups, enhancing solubility and bioactivity.

Spectroscopic Trends :

- IR Stretches : C=O (1673–1680 cm⁻¹) and C=N (1596 cm⁻¹) are consistent across triazolones .

- ¹H NMR Peaks : Methyl groups (δ 2.11–2.20 ppm) and aromatic protons (δ 7.12–7.47 ppm) are characteristic .

Computational studies (e.g., DFT in ) are lacking for the target compound, limiting insights into electronic properties.

Biological Activity

2-Benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family known for its diverse biological activities. This compound features a unique structural configuration that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C17H17N3O2, with a molecular weight of approximately 295.34 g/mol . The presence of various substituents such as the benzyl and methoxyphenyl groups contributes to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial and antifungal agent. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against several Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 1: Summary of Antimicrobial Activity

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Candida albicans | Moderate |

| Pseudomonas aeruginosa | Low |

Antifungal Activity

In vitro studies have demonstrated that this compound possesses antifungal activity against various fungal strains. Its efficacy is particularly noted against Candida species, where it shows potential as a therapeutic agent in treating fungal infections .

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study on Antibacterial Efficacy : A study tested the compound against a panel of ESKAPE pathogens (a group known for antibiotic resistance). Results indicated that the compound effectively inhibited growth in several strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

- Fungal Inhibition Study : Another investigation focused on the antifungal properties against clinical isolates of Candida species. The results showed that the compound could inhibit fungal growth significantly at low concentrations .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. Its lipophilic nature allows it to penetrate cell membranes effectively, while the triazole moiety may interfere with enzyme functions critical for microbial survival .

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for 2-benzyl-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted synthesis significantly improves reaction efficiency. For example, microwave irradiation (MW) reduces synthesis time to 10–15 minutes while achieving yields >95% compared to conventional reflux methods (6–8 hours, ~70% yield) . Key steps include:

- Condensation of aromatic aldehydes with triazole precursors under MW conditions.

- Recrystallization using dimethyl sulfoxide/water (1:2) to purify products .

- Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reactants (e.g., anisaldehyde:triazole = 1:1) are crucial for reproducibility .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Standard Protocols :

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), triazole C-5 (δ ~8.37 ppm), and benzyl protons (δ ~5.2 ppm) .

- FT-IR : Confirm C═O (1,686 cm⁻¹) and C═N (1,589 cm⁻¹) stretches .

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol) and hydrogen-bonding networks .

Q. What are the standard protocols for evaluating antimicrobial activity of this triazole derivative?

- Experimental Design :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens using broth microdilution (concentration range: 0.5–128 µg/mL) .

- Structure-Activity Relationship (SAR) : Compare derivatives with substituents like N-methylpiperazine or morpholine to identify pharmacophores .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

- Approach :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP ) to model electronic properties and compare with experimental UV-Vis/IR spectra.

- Benchmarking : Validate against X-ray crystallographic data (e.g., bond lengths, angles) to address discrepancies in tautomer stability .

Q. What strategies enhance the accuracy of molecular docking studies for predicting biological activity?

- Protocol :

- Protein Preparation : Use crystal structures (e.g., EGFR kinase domain, PDB: 1M17) and optimize protonation states .

- Ligand Flexibility : Account for tautomerism and conformational sampling (e.g., 10 ns MD simulations) .

- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50 values .

Q. How do substituents on the triazole core influence pharmacological activity, and how can this be systematically studied?

- SAR Workflow :

- Synthetic Modifications : Introduce electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the 4-methoxyphenyl position .

- Biological Testing : Prioritize derivatives with MIC ≤ 8 µg/mL for in vivo models .

- Computational Screening : Use QSAR models to predict logP and bioavailability .

Q. What are the best practices for validating density functional theory (DFT) models for this compound’s thermochemical properties?

- Method :

- Functional Selection : Benchmark B3LYP against CCSD(T) for atomization energies (average error: ±2.4 kcal/mol ).

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and LANL2DZ for metal complexes .

- Experimental Cross-Check : Compare calculated Gibbs free energy with DSC data .

Key Considerations for Researchers

- Data Reproducibility : Document solvent drying protocols (e.g., Perrin and Armarego ) and NMR calibration (TMS reference ).

- Advanced Tools : Leverage synchrotron X-ray sources for high-resolution crystallography and TD-DFT for excited-state analysis .

- Ethical Reporting : Disclose negative results (e.g., inactive derivatives) to refine SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.